2'-O-Coumaroyl-(S)-aloesinol

Alzheimer's disease β-secretase chromone glycosides

Researchers require structurally defined BACE1 reference compounds to avoid SAR misinterpretation. 2'-O-Coumaroyl-(S)-aloesinol provides a precisely characterized chromone glycoside scaffold with a 2'-O-coumaroyl substitution. - Documented BACE1 inhibition: 51.9% at 100 µM (peer-reviewed study) - Moderate-activity benchmark for comparative SAR mapping alongside potent analogs (e.g., IC50 20.5 µM) - Purity >98% ensures assay reproducibility and inter-laboratory consistency - Distinct from aloesin (tyrosinase pathway) - correct target for neurodegeneration research

Molecular Formula C28H30O11
Molecular Weight 542.5 g/mol
Cat. No. B12386826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Coumaroyl-(S)-aloesinol
Molecular FormulaC28H30O11
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
InChIInChI=1S/C28H30O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,14,20,24-25,27-32,35-36H,10,12H2,1-2H3/b8-5+/t14-,20+,24+,25-,27-,28+/m0/s1
InChIKeyWDKRSVFLKZPETK-KOQJTOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Coumaroyl-(S)-aloesinol Overview


2'-O-Coumaroyl-(S)-aloesinol (CAS: 1059182-23-8) is a chromone glycoside isolated from Aloe vera and Aloe nobilis [1]. It is characterized by a coumaroyl group at the 2'-hydroxyl position of (S)-aloesinol and a molecular weight of 542.53 g/mol [2]. As a naturally occurring secondary metabolite, it belongs to a class of compounds studied for neuroprotective potential, specifically as inhibitors of β-secretase (BACE1), a key enzyme in amyloid-β peptide production [1].

Compound Class Chromone glycoside natural product
Research Target BACE1 (β-secretase) inhibition studies
Key Structural Feature 2'-O-coumaroyl substitution on (S)-aloesinol Distinct from non-coumaroyl or tyrosinase-targeting analogs
Workflow Role Moderate-activity comparator for SAR studies Supports structural determinant mapping within Aloe chromone series

2'-O-Coumaroyl-(S)-aloesinol Specificity in Alzheimer's Research


Chromone glycosides from Aloe exhibit diverse BACE1 inhibitory activities that are highly sensitive to structural modifications. Among 13 related compounds isolated in the same study, IC50 values ranged from 20.5 × 10⁻⁶ M to over 100 × 10⁻⁶ M, demonstrating that minor differences—such as the presence, position, or type of acyl substituent—dramatically alter potency [1]. 2'-O-Coumaroyl-(S)-aloesinol (compound 9) possesses a specific 2'-O-coumaroyl substitution on the (S)-aloesinol scaffold, a structural feature distinct from the more potent inhibitors allo-aloeresin D (2) and C-2'-decoumaroyl-aloeresin G (8) [1]. Interchanging these compounds without empirical validation would compromise experimental reproducibility and obscure structure-activity relationship (SAR) interpretation, as the compound's specific BACE1 inhibition profile (51.9% at 0.1 mM) cannot be extrapolated from class averages [1].

BACE1 inhibition profile may shift significantly with different acyl substituents; activity cannot be inferred from class averages.
Non-coumaroyl analogs may exhibit higher potency; direct interchange without validation can compromise SAR interpretation.
Primary target context differs from aloesin (tyrosinase); substituting based on structural similarity may introduce off-target effects.

2'-O-Coumaroyl-(S)-aloesinol Comparative Evidence vs. Analogs


BACE1 Inhibition vs. Structural Analogs

2'-O-Coumaroyl-(S)-aloesinol exhibits a distinct BACE1 inhibition profile compared to co-isolated chromone glycosides. In the same study, allo-aloeresin D (2) and C-2'-decoumaroyl-aloeresin G (8) showed potent inhibition with IC50 values of 39.0 × 10⁻⁶ M and 20.5 × 10⁻⁶ M, respectively, and reduced Aβ1-42 production by 7.4% and 12.3% at 30 ppm [1]. 2'-O-Coumaroyl-(S)-aloesinol was reported with 51.9% inhibition of BACE1 at 0.1 mM, indicating moderate but quantifiably distinct activity [1][2]. This places its potency between the most active (compound 8) and least active members of the series, underscoring the critical influence of the 2'-O-coumaroyl moiety on target engagement.

BACE1 Inhibition vs. Analogs
Head-to-head
51.9% inhibition at 100 µM
Comparator 8 IC50: 20.5 µM; >4.9-fold differential
Supports structural determinant mapping within the chromone glycoside class.
FRET-based assay; distinct from more potent decoumaroyl analog.
Alzheimer's disease β-secretase chromone glycosides

BACE1 vs. Tyrosinase Target Selectivity

2'-O-Coumaroyl-(S)-aloesinol demonstrates a divergent primary target from aloesin, a structurally related chromone glycoside found in Aloe. Aloesin is a known tyrosinase inhibitor (IC50 = 0.9 mM) and is primarily studied for skin pigmentation applications . In contrast, 2'-O-Coumaroyl-(S)-aloesinol was characterized as a BACE1 inhibitor (51.9% at 0.1 mM) in a dedicated Alzheimer's disease drug discovery context [1]. No tyrosinase inhibition data is reported for 2'-O-Coumaroyl-(S)-aloesinol, and conversely, aloesin was not evaluated for BACE1 activity in the primary literature.

Target Selectivity vs. Aloesin
Cross-study
BACE1 inhibitor, not reported as tyrosinase inhibitor
Aloesin tyrosinase IC50: 0.9 mM; non-overlapping primary target
Confirms pathway alignment for β-amyloid research; avoids melanogenesis target conflict.
Tyrosinase data from separate literature context.
Alzheimer's disease target specificity neurodegeneration

Structural Role of 2'-O-Coumaroyl Substitution

Within the set of 13 chromone glycosides isolated from A. vera and A. nobilis, 2'-O-Coumaroyl-(S)-aloesinol (compound 9) possesses a unique 2'-O-coumaroyl substitution pattern on the (S)-aloesinol scaffold [1]. The preliminary SAR discussion in the source study highlights that the nature and position of acyl groups significantly modulate BACE1 inhibition potency. For instance, C-2'-decoumaroyl-aloeresin G (compound 8), which lacks the coumaroyl group, exhibits an IC50 of 20.5 µM, while 2'-O-Coumaroyl-(S)-aloesinol shows markedly weaker inhibition (51.9% at 100 µM) [1]. This stark difference establishes that the 2'-O-coumaroyl modification—while not enhancing potency—defines a distinct activity profile that is essential for probing the structural basis of BACE1 recognition and the role of specific ester-linked cinnamoyl derivatives.

2'-O-Coumaroyl Structural Role
Head-to-head
Coumaroyl substitution linked to lower BACE1 potency
Decoumaroyl analog IC50: 20.5 µM
Enables use as a low-activity comparator in SAR campaigns.
Highlights detrimental effect of 2'-O-coumaroyl on target engagement.
structure-activity relationship chromone glycoside BACE1

2'-O-Coumaroyl-(S)-aloesinol Research Applications


BACE1 SAR Studies for Alzheimer's Disease

2'-O-Coumaroyl-(S)-aloesinol serves as a structurally defined, moderate-activity BACE1 inhibitor (51.9% at 0.1 mM) for systematic SAR investigations [1]. Its well-characterized 2'-O-coumaroyl modification provides a precise benchmark for evaluating the impact of acyl substituents on β-secretase binding. Researchers can use this compound as a low-activity reference point alongside more potent analogs (e.g., compound 8, IC50 20.5 µM) to map pharmacophoric requirements for BACE1 inhibition within the chromone glycoside series [1].

BACE1 Enzymology & Assay Development

With its documented BACE1 inhibitory activity from a peer-reviewed study, 2'-O-Coumaroyl-(S)-aloesinol is appropriate for use as a reference compound in enzymatic assays [1]. Its 51.9% inhibition at 100 µM provides a quantifiable baseline for assay validation, inter-laboratory comparisons, and for establishing the relative potency of new synthetic or natural BACE1 inhibitors [1]. The compound's purity (>98% HPLC from commercial sources) ensures reproducibility in biochemical studies [2].

BACE1 vs. Tyrosinase Inhibition in Aloe Natural Products

In natural product chemistry studies focusing on Aloe secondary metabolites, 2'-O-Coumaroyl-(S)-aloesinol offers a distinct pharmacological fingerprint compared to the more widely studied aloesin . While aloesin is characterized as a tyrosinase inhibitor (IC50 0.9 mM), 2'-O-Coumaroyl-(S)-aloesinol is specifically associated with BACE1 inhibition [1]. This differentiation allows researchers to select the appropriate chromone glycoside for studies on neurodegeneration versus melanogenesis pathways, preventing target confusion and ensuring experimental relevance.

Application
Selection Property
Validation Focus
BACE1 SAR studies
Moderate BACE1 inhibition with defined 2'-O-coumaroyl modification
Coumaroyl group contribution to β-secretase binding
Enzymatic assay development
Quantifiable BACE1 inhibition benchmark at 100 µM
Assay validation and inter-laboratory reproducibility
Aloe natural product target differentiation
BACE1-targeting profile distinct from tyrosinase inhibitor aloesin
Neurodegeneration vs. melanogenesis pathway context review

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33 linked technical documents
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